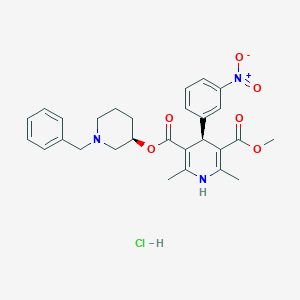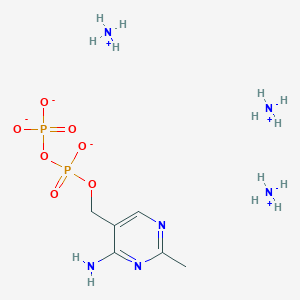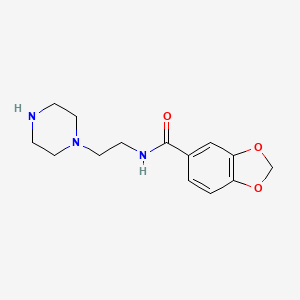
N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Overview
Description
“N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It likely contains a piperazine moiety, which is a common feature in many pharmaceuticals and other biologically active compounds . The benzodioxole moiety suggests the presence of a benzene ring, which is a common structure in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .
Scientific Research Applications
PET Tracers for Serotonin Receptors
Research has shown that N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide derivatives are promising for developing PET tracers. For instance, a derivative was found to be a high-affinity antagonist for 5-HT1A receptors, suitable for in vivo quantification of these receptors in neuropsychiatric disorders. This has implications for advancing the understanding and treatment of such conditions (García et al., 2014).
Synthesis Techniques
Advancements in the synthesis of piperazine-2-carboxamides, including those related to N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide, have been reported. Efficient and versatile methods have been developed, enhancing the accessibility of these compounds for further research (Rossen et al., 1997).
Hepatitis C Virus Research
N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides have shown potential as inhibitors of the hepatitis C virus polymerase enzyme. This suggests a role for similar compounds in antiviral therapies (Gentles et al., 2011).
Antipsychotic Agent Development
Heterocyclic analogs of piperazine-2-carboxamides have been evaluated as potential antipsychotic agents. Such research broadens the scope of therapeutic applications for these compounds (Norman et al., 1996).
Anti-Mycobacterial Applications
Compounds based on the benzothiazol-2-yl(piperazin-1-yl)methanones scaffold, related to N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide, have been identified as potential anti-mycobacterial agents, showing activity against Mycobacterium tuberculosis (Pancholia et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex.
Mode of Action
It is known to interact with its target, the tyrosine-protein kinase lck . This interaction could potentially lead to changes in the phosphorylation state of the protein, thereby affecting its activity and the downstream signaling pathways.
Biochemical Pathways
These effects could potentially influence immune response regulation .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .
Result of Action
Given its target, it is likely to influence t-cell activity, potentially affecting immune responses .
properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(16-5-8-17-6-3-15-4-7-17)11-1-2-12-13(9-11)20-10-19-12/h1-2,9,15H,3-8,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHNIUWVXEDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



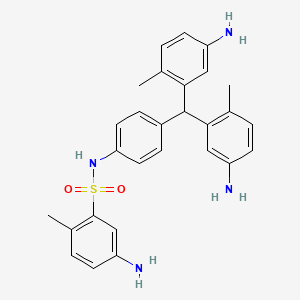
![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)



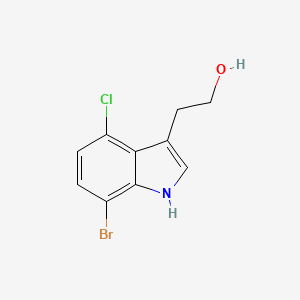
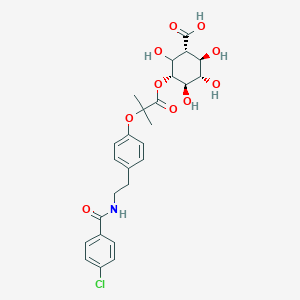
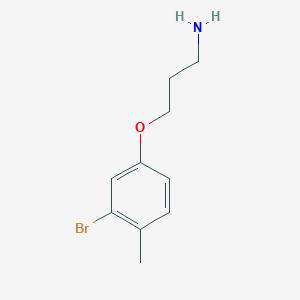
![(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B1384745.png)

